molecular formula C9H14N4O B1488892 3-(3-aminopyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one CAS No. 1342764-84-4

3-(3-aminopyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one

Cat. No.: B1488892
CAS No.: 1342764-84-4
M. Wt: 194.23 g/mol
InChI Key: ZMFGUPPXWFIXBS-UHFFFAOYSA-N
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Description

3-(3-Aminopyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazin-2-one core with an aminopyrrolidine group and a methyl group attached to the pyrazinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reactions: Involving the reaction of 3-aminopyrrolidine with appropriate carbonyl compounds under acidic or basic conditions.

  • Reduction Reactions: Reduction of pyrazinone derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution Reactions: Substituting functional groups on the pyrazinone ring with appropriate reagents.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. The choice of reagents, solvents, and reaction conditions is tailored to achieve cost-effective and environmentally friendly production.

Types of Reactions:

  • Oxidation Reactions: Oxidation of the aminopyrrolidine group using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction Reactions: Reduction of the pyrazinone ring using reducing agents such as LiAlH4 or NaBH4.

  • Substitution Reactions: Substitution reactions involving the pyrazinone ring, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: H2O2, KMnO4, acidic or basic conditions.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.

  • Substitution: Nucleophiles like alkyl halides, electrophiles like acyl chlorides, in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the aminopyrrolidine group.

  • Reduction Products: Reduced pyrazinone derivatives.

  • Substitution Products: Substituted pyrazinone derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, such as inhibiting enzyme activity or modulating receptor signaling.

Comparison with Similar Compounds

  • 3-Aminopyrrolidine: A related compound with similar structural features but lacking the pyrazinone ring.

  • 1-Methylpyrazin-2(1H)-one: A pyrazinone derivative without the aminopyrrolidine group.

  • Other Pyrazinone Derivatives: Various derivatives with different substituents on the pyrazinone ring.

Uniqueness: 3-(3-Aminopyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is unique due to its combination of the aminopyrrolidine group and the methylated pyrazinone ring, which provides distinct chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific and industrial fields. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-(3-aminopyrrolidin-1-yl)-1-methylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-12-5-3-11-8(9(12)14)13-4-2-7(10)6-13/h3,5,7H,2,4,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFGUPPXWFIXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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